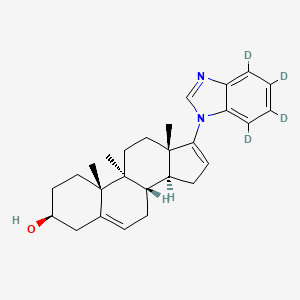
Galeterone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galeterone-d4: is a deuterated form of Galeterone, a steroidal antiandrogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Galeterone. Galeterone itself is known for its potential in treating prostate cancer by inhibiting androgen receptor signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Galeterone-d4 involves the incorporation of deuterium atoms into the Galeterone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumDeuterium is then incorporated using deuterated reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Galeterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study its metabolic pathways and pharmacokinetics .
Wissenschaftliche Forschungsanwendungen
Chemistry: Galeterone-d4 is used as a reference standard in analytical chemistry to study the stability and degradation products of Galeterone.
Biology: In biological research, it helps in understanding the metabolic pathways of Galeterone by tracking the deuterium-labeled metabolites.
Medicine: this compound is used in preclinical studies to evaluate the pharmacokinetics and bioavailability of Galeterone, aiding in the development of more effective prostate cancer treatments .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and regulatory compliance .
Wirkmechanismus
Galeterone-d4, like Galeterone, exerts its effects through multiple mechanisms:
Androgen Receptor Antagonism: It binds to androgen receptors, preventing androgens from activating them.
CYP17 Inhibition: It inhibits the enzyme CYP17A1, reducing the synthesis of androgens.
Androgen Receptor Downregulation: It decreases the overall levels of androgen receptors in prostate cancer cells.
These mechanisms collectively result in the inhibition of androgen-dependent growth signaling in prostate cancer .
Vergleich Mit ähnlichen Verbindungen
Abiraterone: Another CYP17 inhibitor used in prostate cancer treatment.
Enzalutamide: An androgen receptor antagonist used in advanced prostate cancer.
Comparison:
Galeterone vs. Abiraterone: Both inhibit CYP17, but Galeterone also acts as an androgen receptor antagonist and downregulator, providing a broader mechanism of action.
Galeterone vs. Enzalutamide: While both act as androgen receptor antagonists, Galeterone’s additional CYP17 inhibition and receptor downregulation make it unique
Galeterone-d4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C27H34N2O |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D |
InChI-Schlüssel |
PVTSZTBOFNVOQM-WAISILCHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H] |
Kanonische SMILES |
CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


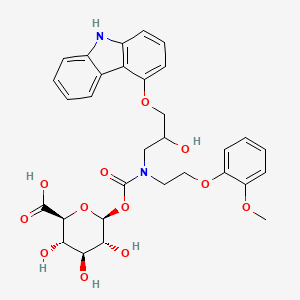
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
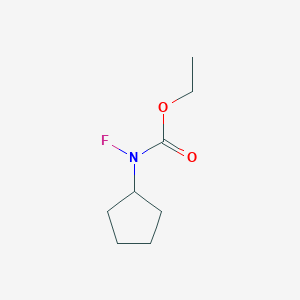
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
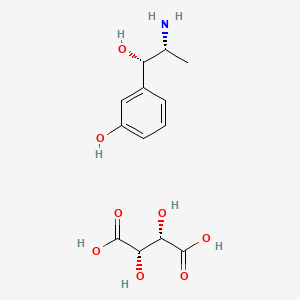
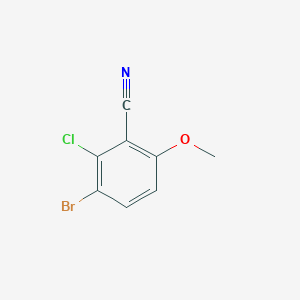
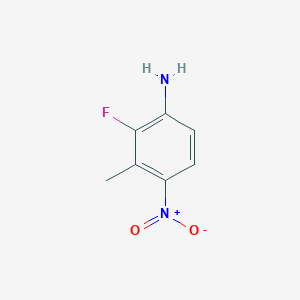


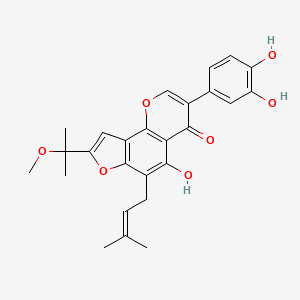
![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)



